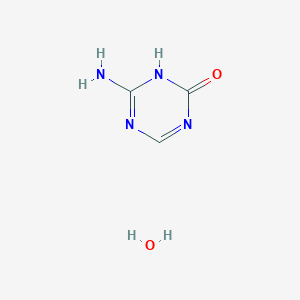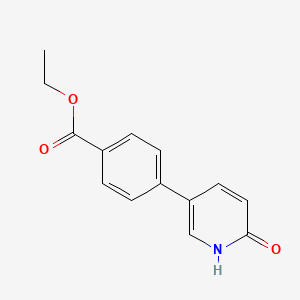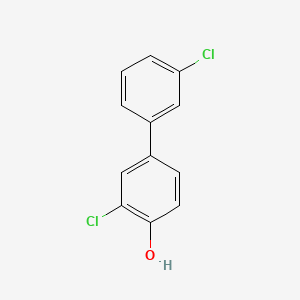
Potassium tetrakis(1-pyrazolyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetrakis(1-pyrazolyl)borate is a useful research compound. Its molecular formula is C12H12BKN8 and its molecular weight is 318.19 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(pyrazol-1-yl)borate potassium salt is 318.0915041 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Potassium Tetrakis(1-pyrazolyl)borate, also known as Tetrakis(pyrazol-1-yl)borate potassium salt, is primarily used as a ligand in the formation of metal complexes . These complexes can be formed with almost any transition metal . The primary targets of this compound are therefore the metal ions that it forms complexes with .
Mode of Action
The compound interacts with its targets (metal ions) by forming sandwich complexes, presenting octahedral coordination . The introduction of bulky substituents on position 3 of the heterocyclic rings allows the isolation of metal complexes bearing only one ligand, therefore vacant coordination positions at the metal open the door to develop catalytic processes .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific metal ion that the compound is complexed with . These complexes have been used as enzymatic models, for the development of new materials, and as power catalysts in reactions such as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific metal complex formed. For example, complexes formed with transition metals have been used in catalytic processes, leading to various chemical transformations .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of other chemical species. For example, the formation of the metal complexes occurs under very mild conditions . Furthermore, the compound is sensitive to reductant conditions, which can limit the functional group scope .
Propiedades
IUPAC Name |
potassium;tetra(pyrazol-1-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDJFJWROUEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BKN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)


